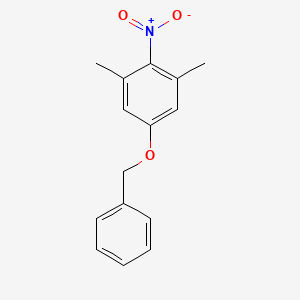![molecular formula C10H7ClN4 B13677864 4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)
4-Chloroimidazo[1,2-a]quinoxalin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroimidazo[1,2-a]quinoxaline with ammonia in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxalin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form corresponding amines.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted imidazoquinoxalines.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant cytotoxic activity against cancer cell lines, including melanoma and leukemia.
Medicine: Potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxalin-1-amine involves its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit kinases such as PIM and IkB, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate multiple pathways makes it a promising candidate for targeted therapy.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar core structure but lacks the chlorine atom at the 4-position.
Imidazo[1,5-a]quinoxaline: Another isomer with different biological activities.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxalin-1-amine is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound for drug discovery and development .
特性
分子式 |
C10H7ClN4 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
4-chloroimidazo[1,2-a]quinoxalin-1-amine |
InChI |
InChI=1S/C10H7ClN4/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H,12H2 |
InChIキー |
ZJAJCQSFVZIIJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)
![5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13677790.png)
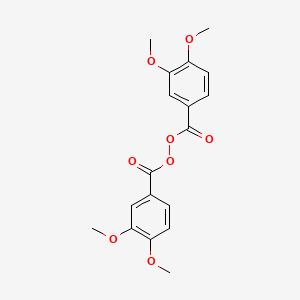
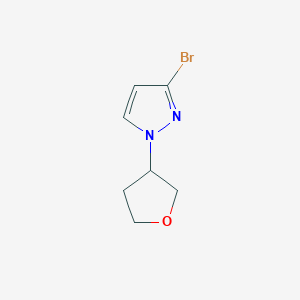

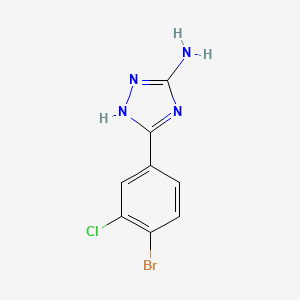
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)

![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
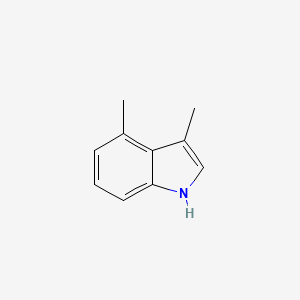
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)
